molecular formula C19H20N2O2 B6571905 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide CAS No. 921837-40-3

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide

Cat. No.: B6571905
CAS No.: 921837-40-3
M. Wt: 308.4 g/mol
InChI Key: FVWXMNNWTXQCAF-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide is a synthetic benzamide derivative featuring a substituted indole moiety. The compound’s key structural elements include:

  • A 3,4-dimethylbenzamide core, common in umami receptor agonists.
  • An N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl) substituent, which distinguishes it from simpler benzamide derivatives.

This review focuses on comparing its properties with structurally similar compounds, emphasizing biological activity, metabolic pathways, and synthetic utility.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-21-17-8-7-16(10-15(17)11-18(21)22)20-19(23)14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWXMNNWTXQCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound by reviewing various studies and research findings, including its potential therapeutic applications.

The compound has a molecular formula of C19H20N2O2C_{19}H_{20}N_{2}O_{2} and a molecular weight of 308.38 g/mol. Its structure features an indole ring system attached to a benzamide moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H20N2O2
Molecular Weight308.38 g/mol
LogP3.2292
Polar Surface Area38.859
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. A study investigated the compound's effect on cancer cell lines and found that it inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it showed promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition was associated with reduced levels of NADPH, leading to destabilization of DHFR and subsequent effects on cell growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound demonstrated anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Studies : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Animal Models : In vivo experiments using mouse models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer agent.

Comparison with Similar Compounds

Structural Analogs in Umami Flavor Chemistry

(R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229)
  • Structure : Shares the 3,4-dimethylbenzamide backbone but differs in the N-alkyl substituent (branched methoxy-methylpentan-2-yl vs. indol-5-yl).
  • Biological Activity: A potent agonist of the human umami receptor (hTAS1R1/hTAS1R3), providing flavor enhancement equivalent to monosodium glutamate (MSG) at 1,000-fold lower concentrations .
  • Metabolism : Undergoes rapid oxidative metabolism in both rat and human liver microsomes, suggesting similar metabolic susceptibility for benzamide derivatives .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
  • Structure : Features a benzo[d][1,3]dioxole-5-carboxamide core instead of dimethylbenzamide.
  • Functional Role : Like S9229, it activates the umami receptor but with distinct substituent-driven potency variations .

Key Comparison Table :

Property Target Compound S9229 S807
Core Structure 3,4-Dimethylbenzamide 3,4-Dimethylbenzamide Benzo[d][1,3]dioxole-5-carboxamide
N-Substituent 1-Ethyl-2-oxo-dihydroindol-5-yl 1-Methoxy-4-methylpentan-2-yl Heptan-4-yl
Receptor Activity Not reported hTAS1R1/hTAS1R3 agonist hTAS1R1/hTAS1R3 agonist
Metabolic Rate Not studied Rapid oxidative metabolism Rapid oxidative metabolism

N,O-Bidentate Directing Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains a simpler 3-methylbenzamide core and a hydroxyl-containing N-substituent.

Structural Divergence :

  • The target compound’s indole-based substituent may hinder coordination with metal catalysts compared to the hydroxyl group in this analog.

Oxindole-Based Pharmaceuticals

5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile
  • Structure : Shares the 2-oxo-2,3-dihydro-1H-indol moiety but incorporates a pyrrole-carbonitrile group.

Recommendations :

  • Prioritize in vitro receptor assays to evaluate umami receptor modulation.
  • Conduct comparative metabolic studies using human hepatocyte models.

References : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide synthesis and directing group utility. Metabolic and receptor activity data for S807 and S9229. Oxindole synthesis pathways for pharmaceutical precursors.

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